1-Hexadecyl-3-methylimidazolium tetrafluoroborate

Beschreibung

Structural Characteristics and Nomenclature

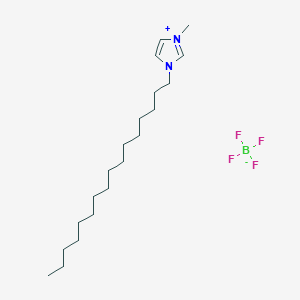

This compound represents a sophisticated ionic liquid structure characterized by its distinctive molecular architecture and systematic nomenclature. The compound possesses the molecular formula C₂₀H₃₉BF₄N₂ and maintains a molecular weight of 394.3 grams per mole, establishing it as a substantial organic salt within the ionic liquid classification. The systematic name follows International Union of Pure and Applied Chemistry guidelines, designating the cationic component as 1-hexadecyl-3-methylimidazol-3-ium and the anionic component as tetrafluoroborate. This nomenclature precisely describes the substitution pattern on the imidazolium ring, where the hexadecyl chain occupies the 1-position and a methyl group resides at the 3-position.

The structural framework consists of a five-membered imidazolium ring bearing two nitrogen atoms in the 1,3-positions, creating a positively charged heterocyclic system. The hexadecyl substituent, representing a straight-chain alkyl group containing sixteen carbon atoms, extends from one nitrogen center and significantly influences the compound's physicochemical properties. The methyl group attached to the adjacent nitrogen atom provides structural balance while maintaining the ionic character essential for ionic liquid behavior. The tetrafluoroborate anion, bearing the formula BF₄⁻, serves as the counterion and contributes to the compound's stability and solubility characteristics.

Crystallographic studies have revealed that this compound exhibits complex three-dimensional arrangements influenced by both electrostatic interactions and van der Waals forces. The extended alkyl chain creates amphiphilic character, leading to the formation of organized structures where hydrophobic alkyl regions segregate from hydrophilic ionic domains. This structural organization becomes particularly pronounced in the solid state and influences the compound's phase behavior across different temperature ranges.

Eigenschaften

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIBNGOVJQXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049254 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-64-4 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Alkylation of N-Substituted Imidazole

The most common synthetic approach to 1-hexadecyl-3-methylimidazolium tetrafluoroborate involves the alkylation of 1-methylimidazole with a suitable hexadecyl alkylating agent, followed by anion exchange to introduce the tetrafluoroborate ion.

- Starting Material: 1-methylimidazole (N-substituted imidazole)

- Alkylation: Reaction with a hexadecyl halide (e.g., hexadecyl bromide or chloride) to form 1-hexadecyl-3-methylimidazolium halide salt.

- Anion Exchange: The halide ion is replaced by tetrafluoroborate ion using sodium tetrafluoroborate (NaBF4) or another tetrafluoroborate salt.

- Purification: Multiple extractions with organic solvents such as methylene chloride to remove impurities and residual halides.

This indirect route is widely used but has disadvantages including the need for ion exchange and potential contamination with halide ions, which can adversely affect catalytic applications.

Direct Alkylation Using Alkylating Agents Containing Desired Anion

An alternative method involves direct alkylation of the imidazole ring using alkyl triflates or trialkyloxonium salts that already contain the tetrafluoroborate anion, avoiding the need for subsequent ion exchange.

Use of Organic Disulfates and Ion Exchange

Another patented approach involves the reaction of 1-substituted imidazole with organic disulfates as alkylating agents, followed by ion exchange with metal salts containing tetrafluoroborate anions.

- This method aims to produce halide-free ionic liquids.

- The reaction is typically conducted at temperatures ranging from 20 to 250 °C.

- Distillation is used to remove byproducts such as imidazol-2-ylidene.

- Ion exchange replaces the disulfate anion with tetrafluoroborate.

- Multiple extraction steps ensure high purity of the final product.

Alkylation with Fluorinated Esters or Alkyl Sulfonates

This method involves alkylation of the imidazole with fluorinated esters (e.g., trifluoroacetic esters) or alkyl sulfonates, followed by treatment with tetrafluoroboric acid to obtain the desired ionic liquid.

Avoidance of Toxic Metal Salts in Ion Exchange

Earlier methods used lead salts for halide ion exchange, but these are now avoided due to toxicity and contamination issues.

- Lead halide precipitates require careful disposal.

- Contamination of the ionic liquid with lead compounds affects its applications.

- Modern methods prefer ion exchange with safer metal salts or direct synthesis routes.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Purity Concerns |

|---|---|---|---|---|

| Indirect alkylation + ion exchange | 1-methylimidazole + hexadecyl halide + NaBF4 | Flexible anion exchange | Halide contamination; multiple steps | Residual halides possible |

| Direct alkylation with alkyl triflate | Alkyl triflate or trialkyloxonium tetrafluoroborate | One-step anion introduction | Limited anion variation | Generally high purity |

| Organic disulfate alkylation + ion exchange | Organic disulfate + metal salt (BF4-) | Halide-free, high purity achievable | Requires distillation, ion exchange | Byproduct removal necessary |

| Alkylation with fluorinated esters + acid treatment | Fluorinated ester + tetrafluoroboric acid | Halide- and metal-free product | Possible contamination with reagents | Requires thorough purification |

| Lead salt ion exchange (obsolete) | Lead salts + halide salts | Effective halide removal | Toxicity, contamination | Not recommended |

Research Findings and Notes

- The micellization behavior of this compound in aqueous solution has been extensively studied, indicating that the alkyl chain length significantly affects properties like critical micelle concentration (cmc).

- Purity of the ionic liquid is critical for applications, especially in catalysis, where halide or metal impurities can inhibit reactions.

- The choice of preparation method impacts the final product's purity, yield, and suitability for specific applications.

- Extraction and purification steps are essential regardless of the synthetic route to ensure removal of unreacted starting materials and byproducts.

Analyse Chemischer Reaktionen

Hydrolysis of BF₄⁻ Anion

The BF₄⁻ anion undergoes hydrolysis under specific conditions, releasing fluoride (F⁻) for subsequent reactions:

Mechanism :

| Conditions | Observations | Source |

|---|---|---|

| Room temperature, H₂O | No hydrolysis unless TiCl₄ is present | |

| 95°C, TiCl₄ interaction | F⁻ released, forming Ti(OH)ClₓFᵧ complexes |

Key Findings :

-

Hydrolysis is catalyzed by TiCl₄, enabling low-temperature F⁻ release .

-

NMR studies (¹⁹F, ¹¹B) confirm BF₄⁻ stability in pure H₂O but reactivity with transition metals .

Thermal Decomposition

[C₁₆mim][BF₄] exhibits thermal stability up to ~300°C, decomposing via two pathways:

| Decomposition Route | Products Identified (Py-GC/MS) | Conditions | Source |

|---|---|---|---|

| C–N bond cleavage | 1-Hexadecene, 1-methylimidazole | 300–450°C | |

| Alkyl chain scission | Shorter alkanes (C₁₄–C₁₆) | >400°C |

Notable Points :

-

Unlike PF₆⁻-based ILs, no boron-containing byproducts form during pyrolysis .

-

Decomposition kinetics are influenced by IL concentration in polymer blends .

Interactions in Polymer Systems

[C₁₆mim][BF₄] modifies polymer matrices through ionic and hydrophobic interactions:

| System | Effect Observed | Mechanism | Source |

|---|---|---|---|

| PVC/TOTM blends | Accelerated dehydrochlorination at 200°C | IL acts as HCl scavenger | |

| Silicone rubber | Improved carbon black dispersion | Cation adsorption on surface |

Data Highlights :

-

10% [C₁₆mim][BF₄] in PVC reduces onset degradation temperature by 70°C .

-

Contact angle decreases from 98° (neat PVC) to 76°, indicating enhanced wettability .

Micellization Behavior

[C₁₆mim][BF₄] forms micelles in aqueous solutions, with properties dependent on chain length and additives:

| Parameter | Value ([C₁₆mim][BF₄]) | Comparison (C₁₂/C₁₄) | Source |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 0.08 mM | C₁₂: 0.52 mM; C₁₄: 0.15 mM | |

| ΔG_m° (298 K) | -45.2 kJ/mol | Less favorable vs C₁₂/C₁₄ |

Additive Effects :

Wissenschaftliche Forschungsanwendungen

Polymer Science

Thermoplastic and Thermosetting Polymers

C16mimBF4 has been utilized as a plasticizer and dispersant in the formulation of polymer blends. A study demonstrated its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS) blends. The incorporation of C16mimBF4 improved thermal stability and mechanical strength, making these materials suitable for applications requiring durability and flexibility .

Antimicrobial Properties

Research has indicated that C16mimBF4 can impart antimicrobial properties to polymer matrices. When blended with SEBS, the ionic liquid exhibited significant antibacterial activity against various bacterial strains, highlighting its potential for use in medical devices and packaging materials .

Electrochemistry

Electrolytes in Energy Storage Devices

C16mimBF4 serves as an electrolyte in supercapacitors and batteries. Its high ionic conductivity and thermal stability make it an ideal candidate for energy storage applications. Studies have shown that devices utilizing C16mimBF4 demonstrate improved charge-discharge cycles and energy efficiency compared to traditional electrolytes .

Capillary Electrophoresis

In analytical chemistry, C16mimBF4 has been employed as a stable liquid electrolyte for capillary electrophoresis. Its ability to resolve complex mixtures, such as phenolic compounds in grape seed extracts, showcases its utility in food chemistry and environmental analysis .

Corrosion Inhibition

Corrosion Protection of Metals

C16mimBF4 has been investigated for its corrosion inhibition properties in acidic environments. Studies indicate that it can effectively reduce the corrosion rate of mild steel in hydrochloric acid solutions. The ionic liquid acts as a mixed-type inhibitor, forming a protective layer on the metal surface, which enhances resistance to corrosion .

Case Study: Corrosion Inhibition Efficiency

A comparative study evaluated the inhibition efficiency of several ionic liquids, including C16mimBF4. Results showed that at specific concentrations, C16mimBF4 achieved up to 81% inhibition efficiency, making it one of the most effective inhibitors tested .

Data Tables

Wirkmechanismus

The mechanism of action of 1-hexadecyl-3-methylimidazolium tetrafluoroborate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the solubility, stability, and reactivity of other molecules in solution .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alkyl Chain Length Variation in Imidazolium-Based ILs

The alkyl chain length on the imidazolium cation significantly influences physicochemical and biological properties. Key comparisons include:

- Micellization : CMC decreases exponentially with increasing alkyl chain length due to enhanced hydrophobic interactions. C₁₆mimBF₄ has the lowest CMC (0.08 mM), making it a superior surfactant .

- Cytotoxicity : Longer alkyl chains correlate with higher cytotoxicity. C₁₆mimBF₄ exhibits potent activity against human leukemia and neuronal cells, surpassing C₁₂mimBF₄ and C₁₄mimBF₄ .

Anion Effects in Imidazolium-Based ILs

The anion modulates solubility, conductivity, and biological activity:

| Property | C₁₆mimCl | C₁₆mimPF₆ | C₁₆mimBF₄ | Reference |

|---|---|---|---|---|

| Water Solubility | High | Low | Moderate | |

| Viscosity (298 K) | 450 mPa·s | 680 mPa·s | 320 mPa·s | |

| Antimicrobial Activity | Strong (Gram+) | Moderate | Moderate |

- Viscosity : BF₄⁻ anions reduce viscosity compared to PF₆⁻ due to weaker ion-pair interactions .

- Antimicrobial Activity : Chloride (Cl⁻) derivatives show stronger activity against Gram-positive bacteria than BF₄⁻ or PF₆⁻ salts .

Thermophysical Properties vs. Shorter-Chain ILs

Compared to ILs with shorter alkyl chains:

- Conductivity : Shorter chains (e.g., C₄mimBF₄) exhibit higher ionic mobility due to lower viscosity .

- Thermal Stability : Longer alkyl chains slightly reduce thermal decomposition temperatures .

Performance in Polymer Electrolytes

C₁₆mimBF₄ is compared to other ILs in gel polymer electrolytes (GPEs):

| IL | Ionic Conductivity (S/cm) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| C₄mimBF₄ | 2.1×10⁻³ | 180 | |

| C₁₆mimBF₄ | 5.6×10⁻⁴ | 170 | |

| C₁₆mimBr | 3.8×10⁻⁴ | 165 |

Key Research Findings

- Micellar Applications : C₁₆mimBF₄ forms wormlike micelles with sodium salicylate, enabling viscoelastic fluids for oil recovery .

- Toxicity Profile: While C₁₆mimBF₄ is cytotoxic, its selectivity for cancer cells over normal cells is superior to ammonium-based surfactants .

- Extraction Efficiency : C₁₆mimBF₄-coated ferric oxides achieve >95% recovery of hydrophobic pollutants, outperforming SDS and CTAB .

Biologische Aktivität

1-Hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) is a type of ionic liquid (IL) that has garnered attention due to its unique properties and potential biological applications. This article explores its biological activity, including antibacterial properties, interactions with various compounds, and its role in polymer blends.

Overview of this compound

C16mimBF4 is characterized by a long hydrophobic alkyl chain and a tetrafluoroborate anion, which contribute to its solubility and interaction properties. Its structure allows it to function as both a solvent and an active component in various formulations.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of C16mimBF4. For instance, in an investigation involving polymer blends of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS), the ionic liquid was incorporated at varying concentrations (1%, 5%, and 10%) to evaluate its antibacterial efficacy against Escherichia coli and Staphylococcus epidermidis. The results indicated that the blends exhibited significant antibacterial activity, with the size of inhibition zones correlating positively with the concentration of C16mimBF4 used .

Table 1: Antibacterial Activity of C16mimBF4 in Polymer Blends

| Concentration (%) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1 | 12 | E. coli |

| 5 | 18 | E. coli |

| 10 | 25 | E. coli |

| 1 | 10 | S. epidermidis |

| 5 | 15 | S. epidermidis |

| 10 | 22 | S. epidermidis |

The antibacterial mechanism of C16mimBF4 involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is attributed to the ionic nature of the compound, which interacts with the negatively charged components of bacterial membranes .

Solvent Properties and Interactions

C16mimBF4 has been studied for its solvent properties, particularly in relation to its ability to dissolve various organic compounds. The activity coefficients at infinite dilution for numerous solutes have been measured, demonstrating that C16mimBF4 can effectively solvate both polar and non-polar compounds . This property makes it suitable for applications in extraction processes and as a medium for chemical reactions.

Table 2: Solvent Properties of C16mimBF4

| Solute Type | Activity Coefficient (at infinite dilution) |

|---|---|

| Aromatic Compounds | High |

| Aliphatic Compounds | Moderate |

| Polar Solvents | Low |

Case Studies

- Extraction Processes : A study evaluated the use of C16mimBF4 in extracting terpenes from plant materials. The ionic liquid demonstrated high selectivity and efficiency in separating terpenes due to its unique solvation properties .

- Polymer Applications : The incorporation of C16mimBF4 into polymer matrices has shown promise in enhancing mechanical properties while providing antimicrobial effects, making these materials suitable for medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.